molecular formula C₁₉H₁₆N₂O₄ . HCl B1145414 (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride CAS No. 474668-76-3

(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride

Cat. No.: B1145414
CAS No.: 474668-76-3
M. Wt: 372.8
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Description

(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole ring fused to a tetrahydropyridoindole structure, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol derivatives with formaldehyde under acidic conditions to form the benzodioxole ring.

    Construction of the Tetrahydropyridoindole Core: This is achieved through a series of condensation reactions, often starting with indole derivatives and incorporating various protecting groups to ensure regioselectivity.

    Carboxylation and Hydrochloride Formation:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the indole ring, using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and indole rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst

Properties

IUPAC Name

(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4.ClH/c22-19(23)14-8-12-11-3-1-2-4-13(11)20-18(12)17(21-14)10-5-6-15-16(7-10)25-9-24-15;/h1-7,14,17,20-21H,8-9H2,(H,22,23);1H/t14-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTXCRMGJZZYBX-SATBOSKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N[C@@H](C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474668-76-3
Record name 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-, hydrochloride (1:1), (1R,3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474668-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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